molecular formula C28H19N5O7 B11691517 N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11691517
M. Wt: 537.5 g/mol
InChI Key: PAUCJDVXEVOING-MUFRIFMGSA-N
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Description

N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dinitrophenoxy group, an acridinone moiety, and an aceto-hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. The key steps include:

    Nitration: Introduction of nitro groups into the phenoxy ring.

    Condensation: Reaction of the nitrated phenoxy compound with an acridinone derivative.

    Hydrazide Formation: Conversion of the resulting intermediate into the final aceto-hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing advanced techniques to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and pH to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenoxy and acridinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways: Modulation of signaling pathways, such as oxidative stress response and apoptosis, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of dinitrophenoxy and acridinone moieties in N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE distinguishes it from other compounds, providing specific chemical and biological properties that are valuable for research and industrial applications.

Properties

Molecular Formula

C28H19N5O7

Molecular Weight

537.5 g/mol

IUPAC Name

N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C28H19N5O7/c34-27(17-31-23-10-3-1-8-21(23)28(35)22-9-2-4-11-24(22)31)30-29-16-18-6-5-7-20(14-18)40-26-13-12-19(32(36)37)15-25(26)33(38)39/h1-16H,17H2,(H,30,34)/b29-16+

InChI Key

PAUCJDVXEVOING-MUFRIFMGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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